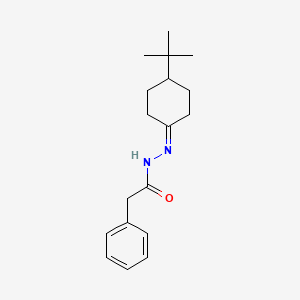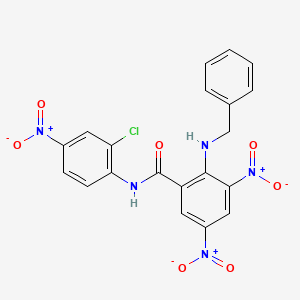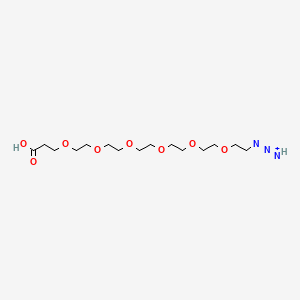
N'-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide is an organic compound characterized by the presence of a hydrazide functional group attached to a phenylacetyl moiety and a 4-tert-butylcyclohexylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with phenylacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design and development. Its structural features make it a candidate for studying interactions with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or liquid crystals.
Biological Studies: The compound may be used in biological assays to study its effects on cellular processes and pathways.
作用機序
The mechanism of action of N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibition of enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
N’-(4-tert-butylcyclohexylidene)isonicotinohydrazide: This compound shares a similar cyclohexylidene structure but differs in the presence of an isonicotinoyl group.
N’-(4-tert-butylcyclohexylidene)methylhydrazide: This compound has a similar hydrazide moiety but with a methyl group instead of a phenylacetyl group.
Uniqueness
N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide is unique due to its specific combination of a phenylacetyl group and a 4-tert-butylcyclohexylidene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C18H26N2O |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
N-[(4-tert-butylcyclohexylidene)amino]-2-phenylacetamide |
InChI |
InChI=1S/C18H26N2O/c1-18(2,3)15-9-11-16(12-10-15)19-20-17(21)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,21) |
InChIキー |
NVJJZULKTLJGMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(=NNC(=O)CC2=CC=CC=C2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472057.png)


![N-benzyl-2-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12472067.png)
![1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12472075.png)
![(R)-3-Methyl-4-[4-(1-methyl-5-pyrazolyl)-8-(5-pyrazolyl)-1,7-naphthyridin-2-yl]morpholine](/img/structure/B12472077.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide](/img/structure/B12472083.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12472089.png)

![4-[3-(3,4-Dicyanophenoxy)-2-methylphenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12472108.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12472110.png)
![4-methyl-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12472119.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B12472127.png)

